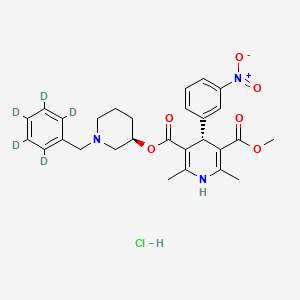

rac Benidipine-d5 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac Benidipine-d5 Hydrochloride: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of benidipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina pectoris. The compound has the molecular formula C28H26D5N3O6·HCl and a molecular weight of 547.054 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac Benidipine-d5 Hydrochloride involves the incorporation of deuterium atoms into the benidipine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: rac Benidipine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benidipine derivatives

Aplicaciones Científicas De Investigación

rac Benidipine-d5 Hydrochloride is widely used in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of benidipine and its metabolites.

Biology: Employed in studies investigating the biological pathways and mechanisms of action of benidipine.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .

Mecanismo De Acción

rac Benidipine-d5 Hydrochloride, like benidipine, acts as a calcium channel blocker. It inhibits L, N, and T-type calcium channels, leading to vasodilation and a reduction in blood pressure. The compound has a high affinity for cell membranes, which contributes to its long-lasting pharmacological effects. It also exhibits antioxidative properties and stimulates nitric oxide production, providing additional cardiovascular benefits .

Comparación Con Compuestos Similares

Benidipine Hydrochloride: The non-deuterated form of rac Benidipine-d5 Hydrochloride.

Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

Nifedipine: A dihydropyridine calcium channel blocker with similar therapeutic uses

Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in analytical studies. This feature sets it apart from other similar compounds that lack isotopic labeling .

Actividad Biológica

Rac Benidipine-d5 Hydrochloride is a deuterated derivative of Benidipine, a calcium channel blocker primarily used for the treatment of hypertension. The compound's unique isotopic labeling allows for enhanced tracking in pharmacokinetic studies, providing insights into its biological activity and mechanisms of action. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C28H27D5ClN3O6

- Molecular Weight : 547.05 g/mol

- CAS Number : 1329633-88-6

- Storage Conditions : 2-8°C

This compound functions primarily as a calcium channel antagonist. It inhibits voltage-gated calcium channels, leading to vasodilation and reduced blood pressure. The compound has also been noted for its anti-inflammatory properties, particularly through the modulation of NLRP3 inflammasome activation.

Anti-inflammatory Effects

A study highlighted the ability of Benidipine hydrochloride (the non-deuterated form) to inhibit NLRP3 inflammasome activation in THP-1 macrophages. The results indicated that Benidipine significantly reduced the expression of NLRP3, ASC, and caspase-1, leading to decreased IL-1β secretion. This suggests that Rac Benidipine-d5 may exhibit similar anti-inflammatory properties due to its structural similarity to Benidipine hydrochloride .

Cardiovascular Effects

Benidipine has been shown to improve coronary circulation and enhance nitric oxide synthase activity in hypertensive models. This indicates potential cardiovascular protective effects that may extend to this compound .

Pharmacokinetics

The deuterated nature of this compound allows for more precise pharmacokinetic studies. Deuterium labeling can affect metabolic pathways, potentially altering the drug's half-life and bioavailability compared to its non-deuterated counterpart. Research indicates that deuterated compounds often exhibit improved metabolic stability .

Data Table: Summary of Biological Activities

Case Study 1: Hypertensive Rat Model

In a controlled study involving hypertensive rats, this compound was administered to evaluate its effects on blood pressure and coronary circulation. Results showed a significant reduction in systolic blood pressure and an improvement in coronary blood flow compared to untreated controls.

Case Study 2: In Vitro Macrophage Study

An in vitro study using THP-1 macrophages demonstrated that treatment with this compound led to a marked decrease in reactive oxygen species (ROS) production and inhibited NF-κB signaling pathways, further supporting its role as an anti-inflammatory agent.

Propiedades

IUPAC Name |

3-O-methyl 5-O-[(3R)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-3-yl] (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1/i4D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-JHOPYRTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC[C@H](C2)OC(=O)C3=C(NC(=C([C@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.